Triple-Site Binding Mode Confirmed by Co-Crystal Structure vs. Dual-Site Inhibitors
Unlike all previously reported ThrRS inhibitors that occupy only one or two substrate pockets, compound 36b binds simultaneously to the ATP site, the threonine site, and the tRNA 3′-terminal adenosine site of Salmonella enterica ThrRS. This was unambiguously confirmed by a 2.1 Å resolution co-crystal structure (PDB 7WM7) [1]. Prior dual-site inhibitors from the same research program (e.g., compound 30d in Eur J Med Chem 2020, 187:111941) occupied only the tRNA and amino acid sites, leaving the ATP pocket unengaged [2].
| Evidence Dimension | Number of substrate binding sites occupied |
|---|---|
| Target Compound Data | 3 sites (ATP, threonine, tRNA adenosine) |
| Comparator Or Baseline | Dual-site inhibitor compound 30d (PDB 6ILH): 2 sites (tRNA + amino acid) |
| Quantified Difference | 1 additional binding site occupied; structural validation by co-crystallography |
| Conditions | X-ray crystallography; SeThrRS protein; 2.1 Å resolution for 36b |
Why This Matters
Triple-site occupancy reduces the probability of resistance through point mutations, directly enhancing procurement value for resistance-prone antibacterial programs.
- [1] Cai Z, Chen B, Yu Y, et al. Design, Synthesis, and Proof-of-Concept of Triple-Site Inhibitors against Aminoacyl-tRNA Synthetases. J Med Chem. 2022;65(7):5800-5820. doi:10.1021/acs.jmedchem.2c00134 View Source
- [2] Guo J, Chen B, Yu Y, et al. Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping. Eur J Med Chem. 2020;187:111941. doi:10.1016/j.ejmech.2019.111941 View Source
